1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea
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Overview
Description
1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
One-Pot Synthesis Techniques : A study explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing a method that might be applicable to the synthesis of 1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea. This approach could lead to materials with significant optical properties, such as large Stokes' shifts, which are valuable in material science for the development of low-cost luminescent materials (Volpi et al., 2017).
Fluorescent Property Studies : Investigations into the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines have revealed their potential as biomarkers and photochemical sensors. This underscores the potential of this compound in similar applications, where its structural features could be optimized for enhanced fluorescence intensity (Velázquez-Olvera et al., 2012).
Pharmacology and Drug Discovery
Phosphodiesterase 10A (PDE10A) Inhibition : Pyridazinone-based compounds structurally related to the compound of interest have been identified as potent inhibitors of PDE10A, an enzyme implicated in various neurological disorders. This suggests potential research applications of this compound in the development of treatments for conditions such as schizophrenia (Kunitomo et al., 2014).
Imaging Agents for Neurodegenerative Diseases : Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques, offering insights into potential applications of the compound for imaging in Alzheimer's disease and possibly other amyloid-related conditions (Zeng et al., 2006).
Antiproliferative Agents Targeting P53 : Research on (imidazo[1,2-a]pyrazin-6-yl)ureas indicates the potential of structurally similar compounds in cancer therapy, specifically in reactivating mutant p53 in non-small cell lung cancer cell lines. This highlights another avenue for exploring the therapeutic applications of this compound (Bazin et al., 2016).
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-b]pyridazine moiety , which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to predict the exact biochemical pathways it might affect. Given the wide applicability of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry , it’s likely that the compound could influence multiple pathways.
Properties
IUPAC Name |
1-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-28-19-10-9-18-23-17(12-26(18)25-19)13-7-8-15(21)16(11-13)24-20(27)22-14-5-3-2-4-6-14/h2-12H,1H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYLHACEKSGYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.